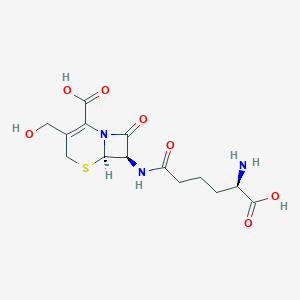
4,6-Dihydroxy-2-methylpyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4,6-dihydroxy-2-methylpyrimidine involves the condensation of acetamidinium chloride and diethyl malonate in absolute methanol, followed by acidification with hydrochloric acid. Process chemistry has been optimized through various alcohols, alkoxides, and reaction periods to develop a more economical process without compromising product quality, confirmed by spectroscopic techniques and elemental analysis (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Molecular Structure Analysis
The crystal structure of related pyrimidine compounds has been characterized by single-crystal X-ray diffraction, revealing details about the molecular and crystallographic parameters, showcasing the interactions that contribute to the stability and formation of the compound's structure (Wang, 2020).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including chlorination and nitration, leading to derivatives with potential applications in medicinal chemistry and materials science. These reactions are influenced by substituents and reaction conditions, highlighting the compound's reactivity and functionalization potential (Astrat’ev, Dashko, Mershin, Stepanov, & Urazgil'deev†, 2001).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as melting points, solubility, and stability, are crucial for its application in industrial processes. These properties are determined by the compound's molecular structure and the presence of functional groups that influence its behavior in different environments.
Chemical Properties Analysis
The basicity of this compound derivatives has been studied, showing that alkyl substituents in position 2 increase the compound's basicity, while a nitro group in position 5 decreases it. These findings are essential for understanding the protonation behavior and electronic properties of the compound in various chemical environments (Vu, Yudin, Kushtaev, Nguyen, & Maltsev, 2021).
Wissenschaftliche Forschungsanwendungen
Pharmaceutical and Explosive Industries : A study by Patil et al. (2008) explored the process chemistry of 4,6-dihydroxy-2-methylpyrimidine, emphasizing its importance as a precursor in the preparation of high explosives and medicinal products. The synthesis involved the condensation of acetamidinium chloride and diethyl malonate, followed by acidification with hydrochloric acid. The study aimed to develop an economic process for its production, confirmed by spectroscopic techniques and elemental analysis (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Synthesis in Anticancer Drugs : Guo Lei-ming (2012) conducted research on the synthesis of 4,6-Dichloro-2-methylpyrimidine, a crucial intermediate in the synthetic anticancer drug dasatinib. The study investigated optimal synthesis conditions, achieving a yield of 85.76% for this compound (Lei-ming, 2012).
Electrochemical Applications : Fakhari et al. (2005) studied the electrochemical oxidation of catechol compounds in the presence of this compound. They discovered that quinones derived from catechols participate in Michael addition reactions with this compound, leading to the formation of benzofuro[2,3-d]pyrimidine derivatives (Fakhari, Nematollahi, & Moghaddam, 2005).
Nitration of 4,6-Dihydroxypyrimidines : Astrat’ev et al. (2001) investigated the acid nitration of 2-substituted 4,6-dihydroxypyrimidines, yielding 5,5-dinitro derivatives. This study is significant for understanding the chemical behavior of this compound under nitration conditions (Astrat’ev, Dashko, Mershin, Stepanov, & Urazgil'deev, 2001).
Synthesis of Antimetabolic Analogs : Birinberg et al. (1969) synthesized analogs of folic and pteroic acids using this compound and tested their antimetabolic activity. This research contributes to the development of compounds with potential therapeutic applications (Birinberg, Glebova, Andreeva, & Berezovskii, 1969).
Safety and Hazards
Zukünftige Richtungen
4,6-Dihydroxy-2-methylpyrimidine serves as a precursor to many important compounds which include, which are known to be active as anticancer agents, 4,6-dichloro-2-methyl-5-nitropyridine, which is useful in the development of new antihypertensive medicines, 1,1-diamino-2,2-dinitroethylene, an explosive material, and hydroxyl ammonium salt of 3-dinitromethyl-1,2,4-triazolone, a high energy density material . The results show that these dyes may be suitable for applications in the textile industry .
Wirkmechanismus
Target of Action
4,6-Dihydroxy-2-methylpyrimidine (DHMP) is a derivative of pyrimidines, which are known as biologically active compounds . It serves as a precursor to many important compounds, including those active as anticancer agents . It has also been used in patented studies .
Mode of Action
The mode of action of DHMP involves its interaction with its targets. For instance, it has been synthesized from a reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in CH3OH or ethoxide in CH3CH2OH . This interaction results in changes in the compound’s structure and function.
Biochemical Pathways
DHMP affects various biochemical pathways. It is synthesized from a reaction between acetamidine hydrochloride and diethyl malonate . This synthesis process is a key part of the biochemical pathway involved in the production of many important compounds, including those active as anticancer agents .
Result of Action
The result of DHMP’s action is the formation of various important compounds, including those active as anticancer agents . It’s also used in the synthesis of azo dyes, which are important in the textile industry .
Action Environment
The action of DHMP can be influenced by various environmental factors. For instance, the effects of solvent, acid-base, and temperature on the absorption spectra of the dyes synthesized from DHMP were investigated . The dyes show positive solvatochromism in chloroform and glacial acetic acid .
Eigenschaften
IUPAC Name |
4-hydroxy-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSGVKFIQZZFNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193507 | |
| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1194-22-5, 40497-30-1 | |
| Record name | 6-Hydroxy-2-methyl-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040497301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1194-22-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1H,5H-pyrimidine-4,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4(1H)-Pyrimidinone, 6-hydroxy-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for 4,6-Dihydroxy-2-methylpyrimidine?
A1: this compound is primarily synthesized through the condensation of acetamidine hydrochloride with either diethyl malonate [, ] or dimethyl malonate []. This reaction typically occurs in the presence of a base, such as sodium methoxide [] or alkoxides [], in a solvent like methanol [, ]. The reaction conditions significantly impact the yield, with optimized procedures achieving over 85% yield [].
Q2: How does the choice of solvent and base affect the synthesis of this compound?
A2: Research suggests that using absolute methanol as the solvent and sodium methoxide as the base generally leads to a more efficient and cost-effective synthesis of this compound []. Furthermore, the reaction time and stoichiometry of the reactants significantly influence the final yield [, ].
Q3: What is the significance of this compound in pharmaceutical synthesis?
A3: This compound acts as a key building block for synthesizing important pharmaceuticals. For instance, it is a crucial intermediate in the multi-step synthesis of the anticancer drug dasatinib [] and the radiolabeled antihypertensive compound [2,4,6-14C3]-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxy-2-methylpyrimidine ([14C3]moxonidine) [].
Q4: How is this compound utilized in the development of energetic materials?
A4: this compound serves as a precursor to 1,1-diamino-2,2-dinitroethene (FOX-7), a powerful insensitive high explosive []. Nitration of this compound, followed by hydrolysis, yields FOX-7. Optimization of this process allows for high yields (>90%) and efficient nitric acid usage [].
Q5: Beyond its applications in pharmaceuticals and explosives, what other research areas involve this compound?
A5: this compound plays a significant role in understanding the reactivity of pyrimidine derivatives. Researchers study its electrochemical behavior in the presence of catechols [] and investigate its nitration with a focus on the nucleophilic cleavage of the resulting products []. Additionally, it is used to synthesize novel azo derivatives, expanding its potential applications in various fields [].
Q6: How have spectroscopic techniques been used to characterize this compound and its derivatives?
A6: Spectroscopic methods are essential for analyzing this compound. Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its structure and purity []. These techniques are also valuable for characterizing novel derivatives, such as azo derivatives of this compound, providing insights into their structures and properties [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















